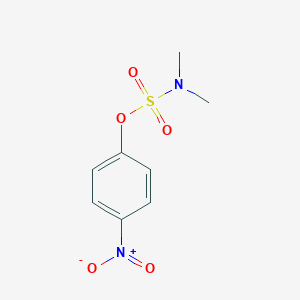
3-Ethyl-1H-pyrrole
Vue d'ensemble
Description
3-Ethyl-1H-pyrrole is a simple heterocycle with the molecular formula C6H9N . It is one of the most relevant heterocycles due to its presence in a large number of natural and unnatural compounds with important properties in pharmacology and materials science .
Synthesis Analysis
The synthesis of pyrroles, including 3-Ethyl-1H-pyrrole, has been a topic of interest in recent years. An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-1H-pyrrole is characterized by a five-membered ring containing one nitrogen atom . The molecular weight is 95.142 Da, and the monoisotopic mass is 95.073502 Da .
Chemical Reactions Analysis
Pyrrole, the parent compound of 3-Ethyl-1H-pyrrole, is known to oxidize easily to polypyrrole under acidic conditions . This property makes many electrophilic reagents that are used in benzene chemistry not applicable to pyrroles .
Physical And Chemical Properties Analysis
3-Ethyl-1H-pyrrole has a density of 0.9±0.1 g/cm3, a boiling point of 158.7±9.0 °C at 760 mmHg, and a flash point of 53.2±10.0 °C . It has one freely rotating bond, and its polar surface area is 16 Å2 .
Applications De Recherche Scientifique
Electropolymerization of Pyrrole : A study by Sekiguchi, Atobe, and Fuchigami (2002) explored the electropolymerization of pyrrole in an ionic liquid, which significantly increased the polymerization rate, electrochemical capacity, and electroconductivity of polypyrrole films. This has implications for the development of advanced materials with enhanced electrical properties (Sekiguchi, Atobe, & Fuchigami, 2002).
Synthesis of Pyrrole Derivatives : Law et al. (1984) described a new general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which are valuable in the development of various chemical compounds (Law, Lai, Sammes, Katritzky, & Mak, 1984).
Synthesis of Polysubstituted Pyrroles : Urbanaitė and Čikotienė (2016) found an effective method for synthesizing polyfunctionalized pyrroles, introducing various groups to the pyrrole ring. This methodology is relevant in the creation of diverse pyrrole-based compounds with potential applications in pharmaceuticals and materials science (Urbanaitė & Čikotienė, 2016).
Characterization of Pyrrole Chalcone Derivatives : Singh, Rawat, and Sahu (2014) characterized a pyrrole chalcone derivative, which was analyzed using spectroscopic techniques and quantum chemical calculations. Such studies are crucial in understanding the properties and potential applications of new pyrrole-based materials (Singh, Rawat, & Sahu, 2014).
Pyrrole Coupling Chemistry : Mert, Demir, and Cihaner (2013) investigated N-substituted poly(bis-pyrrole) films, examining their electrochemical and spectroscopic properties. Such research contributes to the understanding of pyrrole-based polymers for various applications, including sensors and electronic devices (Mert, Demir, & Cihaner, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-ethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLBWIDEGAIFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293111 | |
| Record name | 3-Ethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-pyrrole | |
CAS RN |
1551-16-2 | |
| Record name | 3-Ethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)




![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)


